molecular formula C37H42O13 B1195643 Quanolirone I

Quanolirone I

Cat. No. B1195643
M. Wt: 694.7 g/mol
InChI Key: WIJGEWVJMHOFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quanolirone I is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Human Cytomegalovirus Protease

Quanolirone I has been identified as an inhibitor of human cytomegalovirus (HCMV) protease. Studies have isolated Quanolirone I, along with Quanolirone II and galtamycin, from the fermentation broth of Streptomyces sp. WC76535. These compounds have shown inhibitory activity against HCMV protease, with Quanolirone I exhibiting an IC50 value of 14 microM (Qian-Cutrone et al., 1998).

Potential in Psychopharmacological Research

Though not directly related to Quanolirone I, Benzquinamide, a similar compound, has been researched for its potential as an antianxiety drug. This research provides context for the potential psychopharmacological applications of compounds like Quanolirone I (Scriabine et al., 1963).

General Impact on Scientific Discovery

While not specific to Quanolirone I, the study of new compounds, including Quanolirone I, aligns with the broader process of scientific discovery in the field of medicine and pharmacology. Karl Popper's work on the logic of scientific discovery elucidates the complexities and challenges in this field, highlighting the importance of well-structured scientific inquiries and experiments (Popper, 1977).

Applications in Drug Discovery and Development

The research and development of new drugs, like Quanolirone I, play a significant role in advancing medical science. The discovery process integrates chemistry, pharmacology, and clinical sciences, as discussed in Drews' work on drug discovery (Drews, 2000).

properties

Product Name

Quanolirone I

Molecular Formula

C37H42O13

Molecular Weight

694.7 g/mol

IUPAC Name

2-[4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione

InChI

InChI=1S/C37H42O13/c1-14-9-21-20(23(38)10-14)11-22-31(36(21)44)35(43)19-6-5-18(34(42)30(19)37(22)45)26-13-27(33(41)17(4)46-26)50-28-8-7-25(15(2)47-28)49-29-12-24(39)32(40)16(3)48-29/h5-6,9-11,15-17,24-29,32-33,38-42,44H,7-8,12-13H2,1-4H3

InChI Key

WIJGEWVJMHOFER-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)OC7CC(C(C(O7)C)O)O

synonyms

quanolirone I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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